molecular formula C36H39N3O9 B8264201 CID 12501547

CID 12501547

Cat. No.: B8264201
M. Wt: 657.7 g/mol
InChI Key: CGAPXMGCZCXWLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 12501547 is a compound cataloged in PubChem, a widely recognized repository for chemical information.

In , this compound is contextualized within a study comparing substrates and inhibitors of enzymatic activity.

Properties

IUPAC Name

N-[[3,5-bis[[(2,3-dimethoxybenzoyl)amino]methyl]phenyl]methyl]-2,3-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H39N3O9/c1-43-28-13-7-10-25(31(28)46-4)34(40)37-19-22-16-23(20-38-35(41)26-11-8-14-29(44-2)32(26)47-5)18-24(17-22)21-39-36(42)27-12-9-15-30(45-3)33(27)48-6/h7-18H,19-21H2,1-6H3,(H,37,40)(H,38,41)(H,39,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGAPXMGCZCXWLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NCC2=CC(=CC(=C2)CNC(=O)C3=C(C(=CC=C3)OC)OC)CNC(=O)C4=C(C(=CC=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)C(=O)NCC2=CC(=CC(=C2)CNC(=O)C3=C(C(=CC=C3)OC)OC)CNC(=O)C4=C(C(=CC=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H39N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

657.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues

Table 1 compares CID 12501547 with compounds from , emphasizing structural and functional similarities.

Compound (CID) Molecular Class Key Functional Groups Biological Role Analytical Method
This compound Undisclosed* Likely hydroxyl/carbonyl groups† Suspected enzyme inhibitor GC-MS, LC-ESI-MS
DHEAS (12594) Sulfated steroid Sulfate ester, hydroxyl Endogenous steroid metabolism 3D structural overlay
Ginkgolic Acid (5469634) Phenolic lipid Long alkyl chain, phenolic hydroxyl Lipase inhibitor Enzyme inhibition assay
Irbesartan (3749) Tetrazole derivative Tetrazole, biphenyl Angiotensin II receptor antagonist Pharmacological screening
Betulin (72326) Triterpenoid Lupane skeleton, hydroxyl Antiviral, anti-inflammatory 3D structural comparison

*Inferred from chromatographic behavior and fragmentation patterns in GC-MS .
†Suggested by mass spectral peaks indicative of oxygen-containing groups.

Key Observations:
  • However, this compound’s GC-MS profile () diverges from sulfated steroids, which typically exhibit lower volatility.
  • Inhibitor Potential: Unlike Ginkgolic Acid (CID 5469634) and Irbesartan (CID 3749), which have well-documented inhibitory roles, this compound’s bioactivity remains speculative. Its structural distinction from Betulin (CID 72326), a triterpenoid, suggests a unique mechanism of action .

Analytical and Functional Differentiation

Chromatographic and Spectroscopic Distinctions
  • GC-MS Profile : this compound’s total ion chromatogram (Figure 1(C)) shows a distinct retention time compared to sulfated steroids like DHEAS, which are less volatile and require derivatization for GC-MS analysis .
  • Mass Spectral Fragmentation: Source-induced collision-induced dissociation (CID) in LC-ESI-MS () can differentiate isomers.

Research Implications and Limitations

  • Structural Elucidation : Advanced techniques like NMR or X-ray crystallography are needed to resolve this compound’s exact structure, as GC-MS and LC-ESI-MS provide only partial insights .
  • Data Gaps : PubChem entries for this compound lack detailed pharmacokinetic or toxicity data, limiting its translational applicability.

Q & A

Q. How should researchers address uncertainties in experimental measurements?

  • Methodological Answer :

Error propagation : Calculate uncertainties using tools like Monte Carlo simulations .

Instrument calibration : Perform pre- and post-experiment checks with reference standards .

Transparency : Report confidence intervals and p-values in results, avoiding overinterpretation of marginal significance .

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